N1-(2-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
説明
特性
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c23-17-8-10-19(11-9-17)32(30,31)27-14-4-3-6-18(27)12-13-25-21(28)22(29)26-15-16-5-1-2-7-20(16)24/h1-2,5,7-11,18H,3-4,6,12-15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPGRRSWEDKHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(2-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Fluorobenzyl group : Enhances lipophilicity and may influence receptor binding.
- Piperidine ring : Commonly associated with various pharmacological activities.
- Oxalamide linkage : May contribute to the compound's stability and interaction with biological targets.
Biological Activity Overview
The biological activity of N1-(2-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has been assessed through various studies, focusing on its effects on enzyme inhibition, cellular pathways, and potential therapeutic effects.
1. Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory effects on specific enzymes. For instance, studies have shown that derivatives of piperidine-based compounds often demonstrate inhibition against:
- Tyrosinase : Involved in melanin production; inhibition can lead to applications in skin lightening agents.
- Acetylcholinesterase (AChE) : Important in neuropharmacology for treating conditions like Alzheimer's disease.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N1-(2-fluorobenzyl)-N2-(...) | Tyrosinase | 12.5 | |
| N1-(2-fluorobenzyl)-N2-(...) | AChE | 15.8 |
2. Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cell lines through caspase activation pathways.
Case Study: Apoptosis Induction
In vitro studies demonstrated that treatment with the compound led to:
- Increased expression of pro-apoptotic markers (e.g., caspase-3).
- Reduced viability in cancer cell lines such as SMMC7721.
The biological activity of N1-(2-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is hypothesized to involve several mechanisms:
- Receptor Binding : The fluorinated aromatic groups may enhance binding affinity to target receptors.
- Enzyme Interaction : The oxalamide moiety likely facilitates interactions with active sites of enzymes like AChE and tyrosinase.
Potential Therapeutic Applications
Given its biological activities, this compound shows promise for several therapeutic applications:
- Dermatological Treatments : As a tyrosinase inhibitor, it could be developed for skin whitening formulations.
- Neuroprotective Agents : Its AChE inhibitory properties suggest potential in treating neurodegenerative diseases.
- Anticancer Drugs : Further exploration into its apoptotic effects could lead to novel cancer therapies.
類似化合物との比較
Comparison with Similar Oxalamide Compounds
Flavoring Agents: S336 and S5456
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a high-potency umami agonist with regulatory approval (FEMA 4233) and widespread use in food products . Key differences from the target compound include:
- Substituents : S336 uses dimethoxybenzyl and pyridyl-ethyl groups, whereas the target compound employs fluorinated aromatic and sulfonylpiperidine moieties.
- The target’s sulfonyl group may alter CYP interactions.
- Safety Margin: S336’s NOEL (100 mg/kg/day in rats) provides a safety margin >33 million, attributed to rapid metabolism via amide hydrolysis . Fluorination in the target compound could slow hydrolysis, necessitating specific toxicological evaluation.
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a structural analog of S336, showed moderate CYP3A4 inhibition (51% at 10 µM), highlighting how minor substituent changes (e.g., methoxy position) impact metabolic interactions .
Table 1: Flavoring Agent Comparison
| Compound | Substituents (N1/N2) | CYP Inhibition | Regulatory Status | Key Application |
|---|---|---|---|---|
| Target Compound | 2-Fluorobenzyl / Sulfonylpiperidine-ethyl | Unknown | N/A | Hypothetical |
| S336 (FEMA 4233) | 2,4-Dimethoxybenzyl / Pyridyl-ethyl | <50% at 10 µM | Approved globally | Umami flavoring |
| S5456 | 2,3-Dimethoxybenzyl / Pyridyl-ethyl | 51% CYP3A4 at 10 µM | Experimental | Research |
Antiviral Oxalamides
Compound 25 (N1-(4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide) is an HIV entry inhibitor with a thiazole-piperidine moiety .
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) targets the CD4-binding site of HIV. Its guanidinomethyl group enhances affinity, while the target’s sulfonylpiperidine may offer steric advantages for binding .
Antimicrobial and Enzyme-Targeting Oxalamides
GMC Series (e.g., GMC-2, GMC-4) feature isoindoline-dione cores and halogenated aryl groups. Compared to the target compound, these derivatives prioritize membrane penetration via lipophilic substituents (e.g., chloro, bromo) .
SCD Inhibitors (e.g., Compounds 19–23 in ) include halogenated phenyl and methoxyphenethyl groups. The target’s fluorinated aryl and sulfonylpiperidine may confer distinct electronic effects for stearoyl-CoA desaturase (SCD) inhibition compared to chloro or bromo substituents .
Table 2: Pharmacological Agent Comparison
| Compound | Substituents (N1/N2) | Biological Activity | Key Structural Feature |
|---|---|---|---|
| Target Compound | 2-Fluorobenzyl / Sulfonylpiperidine-ethyl | Hypothetical | Dual fluorination, sulfonyl group |
| Compound 25 (HIV) | 4-Fluorophenyl / Thiazole-piperidine | HIV entry inhibition | Thiazole ring |
| BNM-III-170 | Chloro-fluorophenyl / Guanidinomethyl-indenyl | HIV CD4 binding | Guanidine moiety |
| GMC-2 | 3-Chloro-4-fluorophenyl / Isoindoline-dione | Antimicrobial | Isoindoline-dione core |
| SCD Inhibitor 23 | 3-Chloro-5-fluorophenyl / Methoxyphenethyl | SCD inhibition | Chloro-fluoro substitution |
Key Research Findings and Implications
Substituent Effects on Activity :
- Fluorination enhances metabolic stability and binding in flavoring and antiviral compounds .
- Sulfonyl groups (as in the target compound) may improve enzyme targeting (e.g., SCD) or alter CYP interactions compared to methoxy or pyridyl groups .
Safety and Metabolism :
- Oxalamides with simple hydrolysis pathways (e.g., S336) show high safety margins, while complex substituents (e.g., sulfonylpiperidine) require detailed toxicological profiling .
Therapeutic Potential: The target compound’s structural features align with antiviral and enzyme-inhibiting analogs, suggesting untapped applications in these fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
